Endochin

antimalarial drug discovery multidrug resistance Plasmodium falciparum

Endochin is the historical prototype of the ELQ class, a potent cytochrome bc1 inhibitor with nanomolar activity against atovaquone-resistant P. falciparum (IC50 46.6 nM) and extreme potency against T. gondii growth (IC50 0.003 nM). While its rapid metabolic clearance limits in vivo utility, it remains the gold standard reference for in vitro enzymatic assays, high‑throughput screens, and SAR validation. Procurement alongside optimized ELQ analogs enables direct head‑to‑head evaluation of potency gains and cross‑resistance profiles. Strictly for laboratory research use. Order with confidence—our endochin meets the highest purity standards for reproducible assay benchmarks.

Molecular Formula C18H25NO2
Molecular Weight 287.4 g/mol
CAS No. 4939-34-8
Cat. No. B15559880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndochin
CAS4939-34-8
Molecular FormulaC18H25NO2
Molecular Weight287.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H25NO2/c1-4-5-6-7-8-9-15-13(2)19-17-12-14(21-3)10-11-16(17)18(15)20/h10-12H,4-9H2,1-3H3,(H,19,20)
InChIKeyBCZRFDKLLBFOHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Endochin (CAS 4939-34-8) Procurement and Antimalarial Agent Selection Guide


Endochin (CAS 4939-34-8) is a 3-heptyl-2-methyl-4(1H)-quinolone that serves as the historical prototype for the endochin-like quinolone (ELQ) class of antimalarial and antiparasitic agents [1]. It acts as a potent inhibitor of the mitochondrial cytochrome bc1 complex, a validated target essential for pyrimidine biosynthesis in apicomplexan parasites [2]. While endochin demonstrated causal prophylactic and blood-stage activity in avian malaria models dating to the 1940s, its poor metabolic stability in mammalian systems has relegated it primarily to a role as a reference standard and structural template for optimized ELQ development rather than as a standalone therapeutic candidate [3].

Why Endochin Cannot Be Substituted with Generic Quinolones or Atovaquone


Generic substitution within the cytochrome bc1 inhibitor class is scientifically unjustified due to fundamental differences in molecular target site selectivity, metabolic stability, and cross-resistance profiles. Endochin and its optimized ELQ derivatives exhibit differential inhibition at the Qo and Qi sites of cytochrome b compared to the clinically used naphthoquinone atovaquone, which exclusively targets the Qo site [1]. Critically, endochin demonstrates only slightly diminished activity against atovaquone-resistant clinical isolates of Plasmodium falciparum, while atovaquone itself is rendered ineffective by the same resistance-conferring mutations [2]. Furthermore, the extreme metabolic instability of endochin in mammalian microsomes—a liability driving rapid in vivo clearance—is not shared by all quinolone analogs; this property must be considered in experimental design where pharmacokinetic behavior influences outcome interpretation [3].

Endochin (CAS 4939-34-8) Quantitative Differentiation Evidence for Procurement Decisions


Potency Against Multidrug-Resistant P. falciparum: Endochin vs. Optimized ELQ Analogs

Endochin exhibits low nanomolar potency against multidrug-resistant Plasmodium falciparum isolates, but its activity is substantially lower than that of optimized endochin-like quinolone (ELQ) analogs developed through medicinal chemistry optimization. Relative to endochin, the optimized analog ELQ-121 demonstrates an approximately 100-fold improvement in IC50 for inhibition of P. falciparum in vitro [1]. This differential quantifies the potency gap between the historical lead compound and modern ELQ candidates.

antimalarial drug discovery multidrug resistance Plasmodium falciparum

Cross-Resistance Profile: Endochin vs. Atovaquone Against Atovaquone-Resistant P. falciparum

Endochin maintains near-equipotent activity against atovaquone-resistant clinical isolates, a critical differentiator from atovaquone itself. Structural optimization efforts have identified endochin analogs that exhibit "little to no cross-resistance with atovaquone" against the TM90-C2B isolate, which harbors cytochrome b mutations conferring high-level atovaquone resistance [1]. In contrast, atovaquone loses all clinically meaningful activity against this isolate.

drug resistance atovaquone cross-resistance cytochrome bc1 inhibitors

Cytochrome bc1 Inhibition Site Selectivity: Endochin vs. ELQ-300 vs. Atovaquone

Endochin and its ELQ derivatives exhibit dual or selective Qi/Qo site inhibition within the cytochrome bc1 complex, whereas atovaquone is a selective Qo site inhibitor. Subtle structural modifications in the ELQ series can shift inhibition preference between the Qo and Qi sites [1]. ELQ-300, an optimized endochin analog, functions as a Qi site inhibitor, which enables it to circumvent clinical atovaquone resistance (which arises from Qo site mutations) and creates potential for synergistic dual-site blockade when combined with Qo inhibitors [2].

cytochrome bc1 complex Qi site inhibition Qo site inhibition

In Vivo Efficacy: Endochin vs. ELQ-271 vs. ELQ-300 in Murine Malaria Models

Endochin demonstrates only poor to moderate antimalarial activity in mammalian systems due to extensive hepatic microsomal metabolism, whereas optimized ELQ analogs achieve robust in vivo efficacy. ELQ-271 exhibited high effectiveness in vivo and was stable to metabolism, while ELQ-300 demonstrated good oral bioavailability at efficacious dosages in mice and is highly active in rodent malaria models [1]. Endochin itself required high doses to achieve curative effect in P. berghei mouse models, with chlortetracycline and endochin showing curative effect only at high doses compared to daraprim (pyrimethamine) which cured at 1.6 mg/kg dietary administration [2].

in vivo efficacy murine malaria model oral bioavailability

Metabolic Stability: Endochin vs. Optimized ELQ Analogs

Endochin is extensively metabolized to poorly active metabolites by hepatic microsomal enzymes, including O-demethylation and hydroxylation of the ring nitrogen and heptyl side chain [1]. This metabolic instability is the primary explanation for its poor antimalarial activity in mammalian systems and the failure of clinical development over six decades ago. In contrast, optimized ELQ analogs such as ELQ-121 and ELQ-271 exhibit enhanced metabolic stability [2].

metabolic stability microsomal degradation pharmacokinetics

Anti-Toxoplasma gondii Potency: Endochin as a Reference Inhibitor

Endochin demonstrates exceptionally potent inhibition of Toxoplasma gondii growth in vitro, with an IC50 of 0.003 nM [1]. It also inhibits T. gondii cytochrome bc1-mediated cytochrome c reduction with an IC50 of 8.2 nM [1]. This dual-activity profile establishes endochin as a valuable reference compound for toxoplasmosis research, though its in vivo application is limited by metabolic instability.

Toxoplasma gondii antiparasitic cytochrome bc1 inhibition

Recommended Research and Industrial Application Scenarios for Endochin (CAS 4939-34-8)


In Vitro Reference Standard for Cytochrome bc1 Inhibition Assays

Endochin is optimally deployed as a reference standard in in vitro enzymatic assays measuring inhibition of cytochrome bc1 complex activity. Its well-characterized IC50 of 8.2 nM for T. gondii cytochrome c reduction and potent antiplasmodial activity (IC50 values of 8.59–46.6 nM against P. falciparum) provide reproducible benchmarks for assay validation and compound screening campaigns [1]. Due to its established metabolic instability, endochin should be restricted to cell-free or short-duration cell culture experiments where rapid degradation does not confound results [2].

Structural Template and Comparator for ELQ Medicinal Chemistry Optimization

Endochin serves as the essential structural comparator for medicinal chemistry programs developing next-generation endochin-like quinolones (ELQs). The compound's scaffold represents the baseline from which ≈100-fold potency improvements (as demonstrated by ELQ-121) and enhanced metabolic stability (as achieved with ELQ-271 and ELQ-300) have been realized [1]. Procurement of endochin alongside optimized ELQ analogs enables direct head-to-head evaluation of potency gains, resistance profiles, and structure-activity relationship validation [2].

Atovaquone-Resistance Studies and Dual-Site Inhibition Research

Endochin is uniquely valuable for investigations of atovaquone cross-resistance and cytochrome bc1 dual-site inhibition strategies. Its retention of nanomolar potency against atovaquone-resistant TM90-C2B isolates (IC50 = 46.6 nM) contrasts sharply with the complete loss of atovaquone activity against this strain [1]. Furthermore, the tunable Qo/Qi site selectivity of the endochin scaffold provides a research platform for elucidating structure-inhibition relationships and developing dual-site inhibitors that may circumvent clinical resistance mechanisms [2].

Toxoplasma gondii Drug Discovery Screening

Endochin is a highly potent reference compound for in vitro toxoplasmosis drug screening, exhibiting an IC50 of 0.003 nM against T. gondii growth [1]. This extreme potency, combined with the validated target engagement at the cytochrome bc1 complex (IC50 = 8.2 nM), makes endochin an ideal positive control for high-throughput screens seeking novel anti-Toxoplasma agents. However, researchers must recognize that endochin's in vivo efficacy against toxoplasmosis is compromised by its rapid metabolic clearance, limiting its utility to in vitro or ex vivo experimental contexts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Endochin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.